

A Comparative Spectral Analysis of Aryloxy Ketones and Their Analogs

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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

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[City, State] – [Date] – This guide presents a comprehensive comparative spectral analysis of two representative aryloxy ketones, 2-phenoxyacetophenone and 4'-phenoxyacetophenone, alongside two structurally related non-aryloxy ketones, acetophenone and 4-methoxyacetophenone. This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of their characteristic spectral features across various analytical techniques. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of these important chemical motifs.

The spectral properties of these compounds were investigated using Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The collated data highlights the influence of the aryloxy group on the spectral characteristics of the ketone core.

Data Presentation: Comparative Spectral Data

The following tables summarize the key quantitative spectral data for the selected aryloxy ketones and their non-aryloxy analogs.

Table 1: UV-Visible Spectroscopy Data

Compound	λmax (nm)	Molar Absorptivity (ε)	Solvent	Electronic Transition
Aryloxy Ketones				
2-Phenoxyacetophenone	~245, ~280	-	-	π → π* and n → π
4'-Phenoxyacetophenone	~275	-	-	π → π and n → π
Non-Aryloxy Analogs				
Acetophenone	~241-250, ~280-320[1]	~12,800, ~100-300[1]	Ethanol[2]	π → π and n → π[1]
4-Methoxyacetophenone	~271	-	Methanol	π → π

Table 2: Infrared (IR) Spectroscopy Data (Principal Peaks in cm^{-1})

Compound	C=O Stretch	C-O-C Stretch (Ether)	Aromatic C=C Stretch	Aromatic C- H Stretch	Aliphatic C- H Stretch
Aryloxy Ketones					
2-Phenoxyacetophenone					
2-Phenoxyacetophenone	~1690	~1240	~1595, ~1490	~3060	~2930
4'-Phenoxyacetophenone					
4'-Phenoxyacetophenone	~1680	~1245	~1590, ~1485	~3050	~2920
Non-Aryloxy Analogs					
Acetophenone	~1686[3]	-	~1600, ~1450	>3000[3]	<3000[3]
4-Methoxyacetophenone					
4-Methoxyacetophenone	~1675	~1260	~1600, ~1575	~3070	~2960

Table 3: ^1H NMR Spectroscopy Data (δ in ppm, CDCl_3)

Compound	$-\text{CH}_3$	Aromatic Protons
Aryloxy Ketones		
2-Phenoxyacetophenone	5.3 (s, 2H, $-\text{OCH}_2-$)	6.9-8.0 (m, 10H)
4'-Phenoxyacetophenone	2.5 (s, 3H)	6.9-7.9 (m, 9H)
Non-Aryloxy Analogs		
Acetophenone	2.61 (s, 3H)[4]	7.45-7.98 (m, 5H)[4]
4-Methoxyacetophenone	2.53 (s, 3H)[5]	6.91 (d, 2H), 7.91 (d, 2H)[5]

Table 4: ^{13}C NMR Spectroscopy Data (δ in ppm, CDCl_3)

Compound	C=O	-CH ₃	Aromatic Carbons	Other
Aryloxy Ketones				
2- Phenoxyacetoph enone	~196.0	-	~114.7, 121.8, 129.5, 130.1, 133.7, 134.5, 158.2	70.8 (-OCH ₂ -)
4'- Phenoxyacetoph enone	~196.7	26.5	~117.8, 119.2, 124.0, 129.8, 130.2, 131.9, 156.9, 162.2	
Non-Aryloxy Analogs				
Acetophenone	198.2[4]	26.6[4]	128.3, 128.6, 133.1, 137.1[4]	
4- Methoxyacetoph enone	196.8[5]	26.3[5]	113.7, 130.3, 130.6, 163.5[5]	55.4 (-OCH ₃)[5]

Table 5: Mass Spectrometry Data (m/z of Major Fragments)

Compound	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
<hr/>			
Aryloxy Ketones			
2-e	Phenoxyacetophenon	212	105
			77, 94
4'-e	Phenoxyacetophenon	212	197
			141, 77, 65
<hr/>			
Non-Aryloxy Analogs			
Acetophenone	120[6]	105[6]	77, 51[6]
4'-e	Methoxyacetophenone	150	135
			107, 92, 77

Experimental Protocols

A brief overview of the methodologies employed for the spectral analyses is provided below.

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were acquired using a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent, typically ethanol or methanol, to a concentration of approximately 10^{-5} M. The solution was placed in a 1 cm path length quartz cuvette, and the absorbance was measured over a wavelength range of 200-400 nm. A solvent-filled cuvette was used as a reference.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of solid samples were obtained using the KBr pellet method. A small amount of the analyte (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press. The spectrum was recorded in the range of 4000-400 cm^{-1} . For liquid samples, a thin film was prepared between two KBr plates.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon. Samples were dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were obtained using a GC-MS system equipped with a quadrupole mass analyzer. A dilute solution of the sample in a volatile solvent like acetone was injected into the GC. The instrument was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Mandatory Visualization

The following diagrams illustrate a conceptual workflow for the spectral analysis of aryloxy ketones and a plausible metabolic pathway.

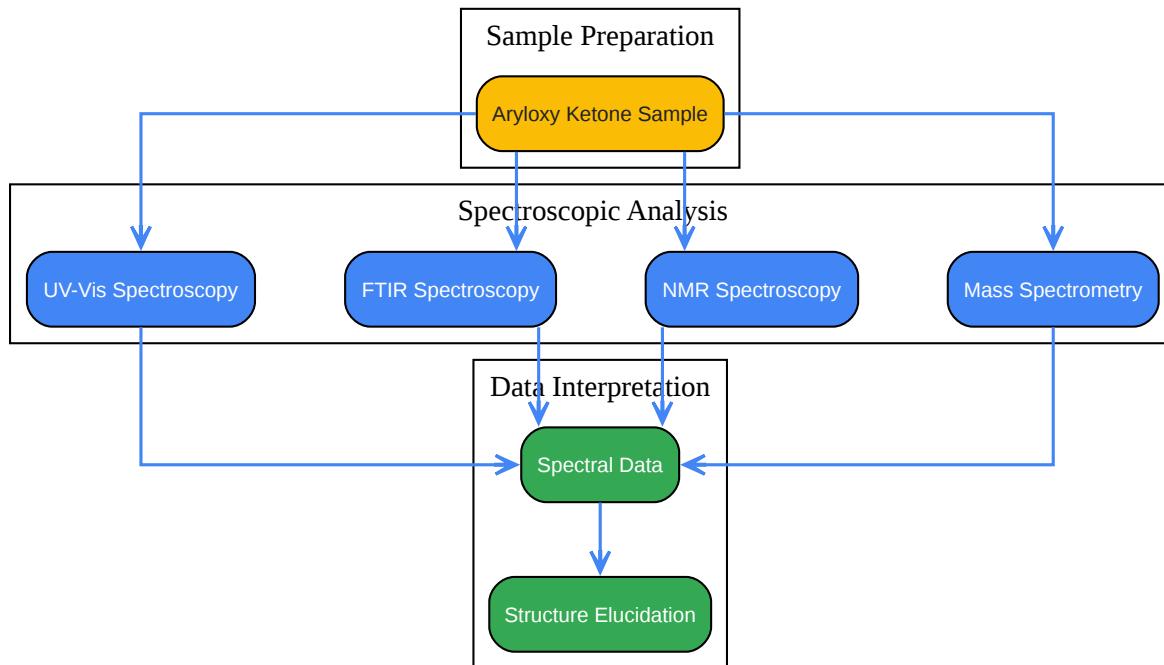
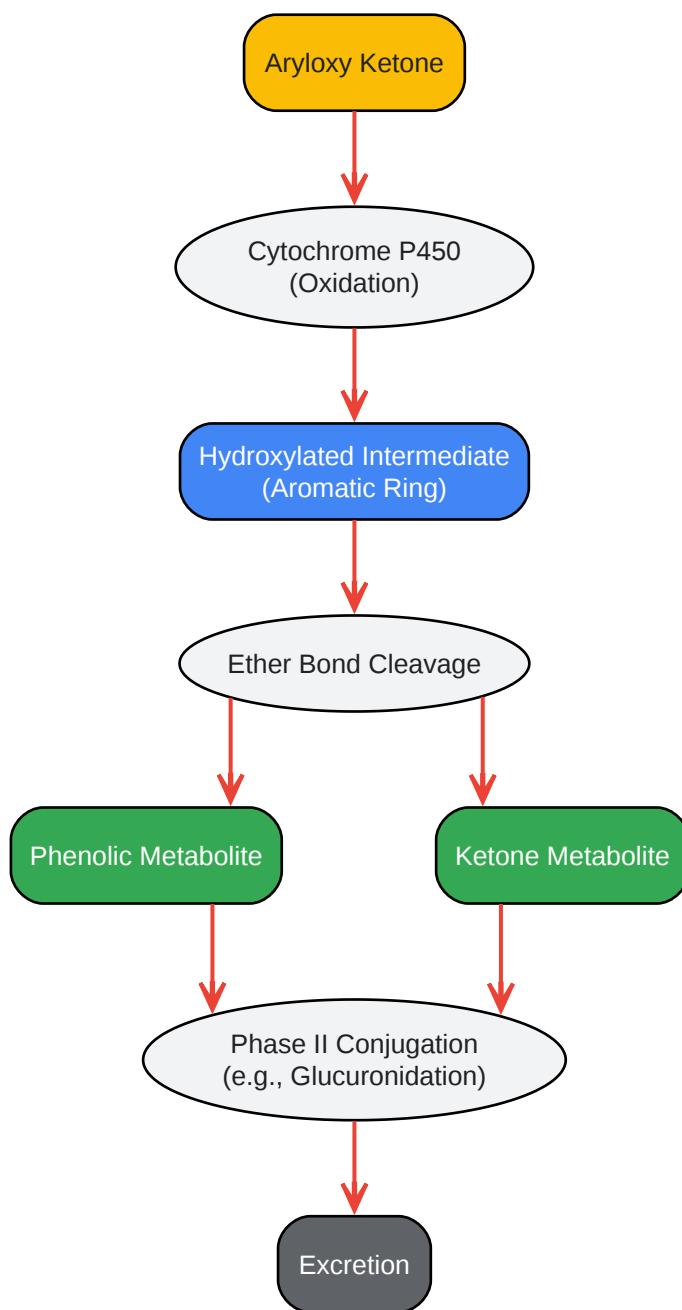
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Figure 1. A generalized workflow for the spectral analysis of aryloxy ketones.



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Figure 2. A proposed metabolic pathway for aryloxy ketones.

This guide provides a foundational dataset for the comparative spectral analysis of aryloxy ketones. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.

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